molecular formula C13H14ClN3O B1453600 6-chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine CAS No. 1253574-21-8

6-chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine

Cat. No.: B1453600
CAS No.: 1253574-21-8
M. Wt: 263.72 g/mol
InChI Key: HDVRVAARPHOKKM-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine ( 1253574-21-8) is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.72 g/mol . This specialty pyrimidine derivative is supplied as a high-purity building block strictly for research use in pharmaceutical development and chemical synthesis. The compound features a chloro-substituted pyrimidine ring, a common pharmacophore in medicinal chemistry, which can be further functionalized via nucleophilic aromatic substitution . Its structural framework is valuable for constructing more complex molecules, particularly in the discovery and development of active pharmaceutical ingredients (APIs) and other biologically active compounds . Researchers utilize this intermediate in the synthesis of targeted chemical libraries for screening, including the development of compounds with potential antifungal and herbicidal activity, as related pyrimidine structures have demonstrated utility in these areas . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the specific analytical data and material safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-16-12(14)7-13(17-9)15-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVRVAARPHOKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine (CAS No. 1253574-21-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H14ClN3O
  • Molecular Weight : 263.7233 g/mol
  • Purity : 96% .

Research indicates that compounds similar to this compound may interact with various biological pathways. The following are key mechanisms identified in related studies:

  • Inhibition of Enzymes : The compound may exhibit inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and other diseases .
  • Receptor Modulation : It potentially interacts with multiple receptors, including adrenergic and cannabinoid receptors, influencing various signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Description Reference
AntibacterialExhibited activity against Gram-positive and Gram-negative bacteria.
AntifungalShowed inhibitory effects on fungal strains like Candida albicans.
Enzyme InhibitionInhibits carbonic anhydrase and histone deacetylases involved in cancer.
Receptor InteractionModulates adrenergic and cannabinoid receptors affecting signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of pyrimidine derivatives, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 25 µg/mL against different pathogens, indicating moderate to strong antibacterial activity .

Case Study 2: Cancer Cell Line Evaluation

Another study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that the compound significantly inhibited cell proliferation with IC50 values around 30 µM, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Structural Analogues of 6-Chloro-N-(4-Methoxybenzyl)-2-Methylpyrimidin-4-Amine

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
This compound 6-Cl, 2-CH₃, N-(4-MeO-benzyl) C₁₃H₁₄ClN₃O 263.73
6-Chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine 6-Cl, 2-CH₃, N-(4-Cl-phenyl) C₁₁H₁₀Cl₂N₃ 254.12
6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine 6-Cl, N-(4-F-benzyl) C₁₁H₉ClFN₃ 237.66
6-Chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methylpyrimidin-4-amine 6-Cl, 2-CH₃, N-(cyclohexenylethyl) C₁₃H₁₈ClN₃ 251.75
6-Chloro-N,N-dimethylpyrimidin-4-amine 6-Cl, N,N-(CH₃)₂ C₆H₇ClN₃ 156.60

Key Observations :

  • The 2-methyl group may sterically hinder interactions compared to non-methylated analogues like 6-chloro-N-(4-fluorobenzyl)pyrimidin-4-amine .

Key Observations :

  • Chloro and aryl substituents correlate with anti-tuberculosis activity, as seen in pyrazine carboxamides .

Physicochemical Properties

  • Molecular Weight : The target compound (263.73 g/mol) is heavier than simpler analogues like 6-chloro-N,N-dimethylpyrimidin-4-amine (156.60 g/mol), likely influencing solubility and bioavailability .
  • Lipophilicity : The 4-methoxybenzyl group increases hydrophobicity compared to halogenated benzyl analogues (e.g., 4-fluorobenzyl in ).

Preparation Methods

Synthesis of 4-amino-6-chloro-2-methylpyrimidine Intermediate

The key intermediate, 4-amino-6-chloro-2-methylpyrimidine, is synthesized from 4,6-dichloropyrimidine derivatives by selective amination at the 4-position.

  • Reaction Conditions:

    • React 4,6-dichloropyrimidine with ammonia or primary amines under atmospheric pressure.
    • Use aqueous medium at 30–60 °C with stirring.
    • The molar ratio of 4,6-dichloropyrimidine to ammonia or amine ranges from 1:2 to 1:8.
    • Reaction monitored by HPLC until residual 4,6-dichloropyrimidine is ≤0.1% (area %).
    • Product isolation by crystallization and filtration.
    • Drying under vacuum at ~60 °C yields the intermediate with high purity (~99.3% by HPLC) and yields around 89–90%.
  • Advantages:

    • The method is green, cost-effective, and suitable for scale-up.
    • Minimal impurities and high yield.

This step is crucial to obtain the 4-amino-6-chloropyrimidine with the methyl substitution at the 2-position intact.

Alkylation of 4-amino-6-chloro-2-methylpyrimidine

The next step involves the alkylation of the amino group at the 4-position with 4-methoxybenzyl chloride to form the N-(4-methoxybenzyl) derivative.

  • Reaction Conditions:

    • Use sodium hydride (NaH) as a base in tetrahydrofuran (THF) solvent.
    • The 4-amino-6-chloro-2-methylpyrimidine is deprotonated by NaH.
    • Add 4-methoxybenzyl chloride dropwise under controlled temperature (room temperature to slightly elevated).
    • Stirring continues until the reaction completes, typically monitored by TLC or HPLC.
    • Work-up includes quenching excess base, extraction, and purification by crystallization or chromatography.
  • Yields and Purity:

    • Reported yields for similar alkylations exceed 90%.
    • Purity is generally high due to selective nucleophilic substitution and mild conditions.

Alternative Preparation Routes Involving Pyrimidine Derivatives

Some patents describe the preparation of related compounds via nucleophilic aromatic substitution on 2-methyl-4,6-dichloropyrimidine with amines and subsequent alkylation steps.

  • For example, the reaction of 2-methyl-4,6-dichloropyrimidine with 4-methoxybenzylamine under basic conditions can yield the target compound directly or via intermediates.
  • The use of bases such as NaH or potassium carbonate in polar aprotic solvents like THF or DMF is common.
  • Reaction temperatures vary from ambient to reflux depending on reactivity and solvent choice.
  • Purification involves standard organic workup and crystallization.

Data Table Summarizing Key Reaction Parameters

Step Reactants Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
4-amino-6-chloro-2-methylpyrimidine synthesis 4,6-dichloropyrimidine + NH3 or amine Aqueous, stirring, atmospheric pressure 30–60 ~90 ~99.3 HPLC monitored, crystallization
Alkylation with 4-methoxybenzyl chloride 4-amino-6-chloro-2-methylpyrimidine + 4-methoxybenzyl chloride NaH, THF, inert atmosphere 20–60 >90 High Controlled addition, mild conditions
Direct substitution route 2-methyl-4,6-dichloropyrimidine + 4-methoxybenzylamine Base (NaH/K2CO3), THF/DMF Room temp to reflux Variable High Alternative route, needs optimization

Research Findings and Optimization Notes

  • Selectivity: The selective substitution at the 4-position is favored due to electronic and steric factors in the pyrimidine ring, allowing for controlled functionalization without affecting the 6-chloro substituent.

  • Base Selection: Sodium hydride is preferred for deprotonation due to its strong basicity and compatibility with the substrates, enabling efficient alkylation.

  • Solvent Effects: Polar aprotic solvents like THF facilitate nucleophilic substitution and stabilize intermediates, improving reaction rates and yields.

  • Temperature Control: Maintaining moderate temperatures avoids side reactions such as over-alkylation or decomposition.

  • Purification: Crystallization from suitable solvents ensures high purity, critical for pharmaceutical applications.

Q & A

Q. What are the common synthetic routes for 6-chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine?

The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. A typical approach involves:

  • Step 1: Reacting 6-chloro-2-methylpyrimidin-4-amine with 4-methoxybenzyl chloride under basic conditions (e.g., K2_2CO3_3 in DMF) to introduce the methoxybenzyl group .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) . Alternative routes may use Pd-catalyzed cross-coupling for regioselective modifications .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy: 1^1H/13^13C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm, pyrimidine C-Cl at δ 160 ppm). IR identifies N-H stretches (~3350 cm1^{-1}) and C-Cl vibrations (~750 cm1^{-1}) .
  • Crystallography: Single-crystal X-ray diffraction (SHELX refinement) reveals intramolecular N–H⋯N hydrogen bonds and dihedral angles between pyrimidine and methoxybenzyl groups (e.g., 12.8° tilt) .

Advanced Research Questions

Q. What are the key structural features influencing biological activity in pyrimidine derivatives?

  • Substituent Effects: The 4-methoxybenzyl group enhances lipophilicity, improving membrane permeability. Chlorine at C6 increases electrophilicity, facilitating interactions with biological targets (e.g., kinase active sites) .
  • Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize the bioactive conformation, critical for binding affinity .
  • Structure-Activity Relationship (SAR): Methyl groups at C2 reduce steric hindrance, optimizing target engagement. Comparative studies show trifluoromethyl analogs exhibit higher metabolic stability .

Q. How can researchers resolve contradictions in crystallographic data for pyrimidine analogs?

  • Refinement Strategies: Use SHELXL for high-resolution data to model disorder (e.g., methoxy group rotamers). Apply TWIN laws for twinned crystals .
  • Validation Tools: Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯π bonds) and verify packing motifs .
  • Data Reproducibility: Compare multiple polymorphic forms (e.g., monoclinic vs. orthorhombic) to identify systematic errors in lattice parameters .

Q. What methodological advancements improve the pharmacological evaluation of this compound?

  • Kinase Assays: Use fluorescence polarization (FP) assays to measure inhibition of Abl/Src kinases (IC50_{50} < 100 nM) .
  • Metabolic Stability: Employ LC-MS/MS to quantify hepatic microsomal clearance rates. Methoxy groups reduce CYP450-mediated oxidation compared to hydroxyl analogs .
  • In Vivo Models: Evaluate antitumor efficacy in K562 xenografts (oral dosing, 50 mg/kg), monitoring tumor regression via caliper measurements and PET imaging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine
Reactant of Route 2
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6-chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine

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